Product packaging for L-ALANINE (3-13C)(Cat. No.:)

L-ALANINE (3-13C)

货号: B1580396
分子量: 90.09
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Role of L-ALANINE (3-13C) as a Specific Isotopic Tracer in Metabolic Investigations

L-ALANINE (3-13C) is a specialized isotopic tracer where the third carbon atom of the L-alanine molecule is replaced with a ¹³C isotope. medchemexpress.com This specific labeling at the C-3 position makes it an invaluable tool for probing central carbon metabolism. Alanine (B10760859) is a non-essential amino acid that plays a pivotal role in the interconnection of carbohydrate and protein metabolism through the glucose-alanine cycle. nih.gov It is readily converted to pyruvate (B1213749) via the action of alanine aminotransferase, a key intermediate that sits (B43327) at the crossroads of several major metabolic pathways, including glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. biorxiv.org

When L-ALANINE (3-13C) is introduced into a biological system, the ¹³C label is carried into the pyruvate pool. From there, it can enter the TCA cycle through two primary routes: via pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA, or via pyruvate carboxylase (PC), which converts pyruvate to oxaloacetate. diabetesjournals.orgnih.gov The differential labeling patterns in TCA cycle intermediates and associated amino acids, such as glutamate (B1630785) and aspartate, that result from these two entry points can be analyzed by NMR or MS to determine the relative fluxes through these pathways. diabetesjournals.orgnih.gov

For instance, the metabolism of [3-¹³C]alanine can lead to the formation of [3-¹³C]lactate, [4-¹³C]glutamate, and [2-¹³C]acetate. diabetesjournals.org The detection and quantification of these labeled metabolites provide a detailed picture of the metabolic fate of alanine-derived carbon. diabetesjournals.org Studies have utilized L-ALANINE (3-13C) to investigate gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. biorxiv.orgplos.org By tracking the incorporation of the ¹³C label from alanine into glucose, researchers can quantify the rate of gluconeogenesis under various physiological and pathological conditions. shimadzu.complos.org

Furthermore, L-ALANINE (3-13C) has been instrumental in studying the metabolic interplay between different cell types, such as neurons and astrocytes in the brain, and in understanding the metabolic reprogramming that occurs in diseases like cancer. biorxiv.org The ability to trace the specific fate of the C-3 carbon of alanine provides a level of detail that is crucial for building accurate models of metabolic function and dysfunction.

Research Findings on L-ALANINE (3-13C) Metabolism

Research AreaExperimental SystemKey Findings with L-ALANINE (3-13C)Reference
Gluconeogenesis in LiverHepatocytes from hyperthyroid ratsIn the absence of ethanol (B145695), the flux through pyruvate kinase was 60% of the gluconeogenic flux, compared to 25% in controls. pnas.orgpnas.org
TCA Cycle InfluxRenal proximal convoluted tubules (rat)The ratio of ¹³C label entering the TCA cycle via pyruvate carboxylase versus pyruvate dehydrogenase was 1.92 in control rats and 2.27 in streptozotocin-treated diabetic rats. nih.gov
Metabolic Alterations in DiseaseLiver of mice infected with Taenia crassicepsInfected mice showed a lower percentage of ¹³C in alanine, indicating increased utilization, and data suggested an increased rate of gluconeogenesis. cdnsciencepub.com
Pancreatic β-Cell MetabolismClonal pancreatic β-cell line (BRIN-BD11)Demonstrated substantial oxidative metabolism of L-alanine and its enhancement of glucose metabolism, with time-dependent increases in ¹³C-labeled glutamate and aspartate. diabetesjournals.org

¹³C Enrichment in Metabolites from L-ALANINE (3-13C)

MetaboliteExperimental SystemObserved ¹³C Enrichment/LabelingReference
Glutamate (C4)C6 glioma cells69% enrichment when incubated with [3-¹³C]L-lactate (derived from alanine). nih.gov
Alanine (C3)C6 glioma cells32% enrichment when incubated with [3-¹³C]L-lactate. nih.gov
Lactate (B86563), Glutamate, AcetatePancreatic β-cell line (BRIN-BD11)Detectable [3-¹³C]lactate, [4-¹³C]glutamate, and [2-¹³C]acetate after 20 minutes of incubation. diabetesjournals.org
Glucose, Glycogen, Succinate (B1194679), Glutamate, LactateLiver of mice¹³C label detected in all these metabolites 2 hours after intraduodenal injection of [3-¹³C]alanine. cdnsciencepub.com

属性

分子量

90.09

纯度

98%

产品来源

United States

Methodologies for Synthesis and Isotopic Labeling of L Alanine 3 13c

Chemical Synthesis Routes for L-ALANINE (3-13C)

Chemical synthesis provides a direct, albeit sometimes challenging, path to L-ALANINE (3-13C). A notable method is the Strecker amino acid synthesis . This approach can utilize ¹³C-labeled acetaldehyde (B116499) as a key precursor. The reaction of acetaldehyde with ammonium (B1175870) chloride and potassium cyanide forms an aminonitrile, which is subsequently hydrolyzed to produce alanine (B10760859). However, a significant drawback of this method is the potential for racemization, resulting in a mixture of L- and D-isomers that necessitates a subsequent chiral resolution step to isolate the desired L-alanine.

To circumvent issues with racemization and protect the amine group during synthesis, the tert-butoxycarbonyl (Boc) group is often employed. The α-amino group of L-alanine-3-¹³C is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in a polar aprotic solvent. This reaction is carried out under alkaline conditions. The Boc-protected L-ALANINE (3-13C) can then undergo further reactions, with the Boc group being removable under acidic conditions to yield the final free amino acid.

Another synthetic strategy involves starting from L-serine. This multi-step process includes esterification of L-serine, protection of the amino group, mesylation of the hydroxyl group, and finally, cyanation using a ¹³C-labeled cyanide source like potassium ¹³C-cyanide (K¹³CN). researchgate.net Subsequent hydrolysis of the ester and removal of the protecting group yields the desired L-ALANINE (3-13C). researchgate.net

Chemical Synthesis Route Key Precursors Advantages Disadvantages
Strecker Synthesis¹³C-labeled acetaldehyde, Ammonium chloride, Potassium cyanideDirect routeRisk of racemization, requires chiral resolution
From L-SerineL-Serine, Potassium ¹³C-cyanide (K¹³CN)Stereospecificity is maintainedMulti-step process researchgate.net
Boc-Protected SynthesisL-alanine-3-¹³C, Di-tert-butyl dicarbonateProtects amine group, prevents side reactionsRequires additional protection and deprotection steps

Enzymatic Synthesis Approaches for L-ALANINE (3-13C)

Enzymatic methods offer high stereospecificity, yielding the L-isomer directly and avoiding the need for chiral separation. These methods often leverage the catalytic activity of specific enzymes to convert a ¹³C-labeled precursor into L-ALANINE (3-13C).

One common approach involves the use of alanine dehydrogenase . For instance, alanine dehydrogenase from Vibrio proteolyticus can catalyze the reductive amination of a pyruvate (B1213749) substrate to alanine. nih.gov By using [3-¹³C]-pyruvate as the substrate, L-ALANINE (3-13C) can be synthesized with high enantiomeric purity.

Another enzymatic strategy employs transaminases . Alanine transaminase can convert pyruvate to alanine. nih.gov Isotope scrambling can be an issue, but this can be mitigated by using specific precursors and reaction conditions. nih.gov

The industrial production of L-ALANINE (3-13C) can be achieved through large-scale fermentation using genetically optimized microorganisms, such as Corynebacterium glutamicum. These strains are engineered to efficiently secrete alanine, and when cultured in a medium containing a ¹³C-labeled carbon source, they can produce L-ALANINE (3-13C) with high titers and isotopic purity.

Enzymatic Approach Enzyme Substrate Key Features
Reductive AminationAlanine Dehydrogenase[3-¹³C]-PyruvateHigh stereospecificity nih.gov
TransaminationAlanine Transaminase[3-¹³C]-PyruvatePotential for isotope scrambling nih.gov
FermentationEngineered Corynebacterium glutamicum¹³C-labeled glucoseHigh yield and isotopic purity in large-scale production

Strategies for Enhancing Isotopic Purity and Labeling Efficiency of L-ALANINE (3-13C)

Achieving high isotopic purity is paramount for the successful application of L-ALANINE (3-13C) in sensitive analytical techniques like NMR and mass spectrometry. Several strategies are employed to maximize the incorporation of the ¹³C isotope and minimize the presence of the natural abundance ¹²C.

During synthesis, using precursors with the highest possible isotopic enrichment is the first crucial step. For instance, in chemical synthesis, starting with highly enriched ¹³C-acetaldehyde or K¹³CN is essential. researchgate.net Similarly, in enzymatic synthesis, the isotopic purity of the labeled substrate, such as [3-¹³C]-pyruvate, directly influences the purity of the final product.

Purification techniques play a vital role in enhancing isotopic purity. Methods like chromatography can be used to separate the desired labeled compound from any unlabeled or partially labeled species. The purity of the final product is typically verified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . These methods can precisely determine the percentage of ¹³C incorporation. uni-regensburg.de

In metabolic labeling experiments using whole cells, optimizing the culture medium and growth conditions is critical. For example, using a minimal medium with the ¹³C-labeled substrate as the sole carbon source can maximize its incorporation into the target molecule. isotope.com

Deuterium (B1214612) Incorporation in Conjunction with 13C-Labeling for L-ALANINE (3-13C) in Biomolecular Studies

For advanced biomolecular NMR studies, particularly of large proteins, the dual labeling of L-alanine with both ¹³C at the methyl group (C3) and deuterium at other positions (specifically the C2 or Cα position) has become a powerful technique. nih.govukisotope.com This approach, often referred to as selective methyl labeling, provides significant advantages in terms of spectral quality and the ability to probe protein structure and dynamics. isotope.comukisotope.com

The primary benefit of perdeuteration (labeling with deuterium) while selectively incorporating ¹³CH₃ groups is the significant improvement in NMR spectral quality for large biomolecules. nih.govukisotope.com Deuterium has a much smaller gyromagnetic ratio than protons, which dramatically reduces dipolar relaxation pathways, the primary cause of line broadening in the NMR spectra of large molecules. This results in sharper resonance lines and enhanced sensitivity. nih.gov

Specifically, the use of L-alanine-3-¹³C,2-²H in a deuterated protein background allows for the observation of methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) effects. nih.gov Methyl-TROSY experiments exploit the interference between dipole-dipole relaxation mechanisms within the ¹³CH₃ group, leading to a substantial reduction in transverse relaxation rates and a significant boost in sensitivity for large proteins and complexes. nih.govukisotope.com This has extended the size range of proteins amenable to NMR studies to well over 100 kDa. nih.gov

A significant challenge in isotopic labeling, especially in vivo, is "scrambling," where the isotopic label from the precursor is metabolically transferred to other molecules, leading to unintended labeling patterns. nih.govportlandpress.com Alanine is particularly susceptible to scrambling because it can be readily converted to pyruvate, a central metabolite that serves as a precursor for several other amino acids, including valine and leucine. nih.gov

To minimize scrambling when producing proteins with selectively labeled L-ALANINE (3-13C) in a deuterated medium (D₂O), several strategies are employed. One effective method is to supplement the growth medium with other deuterated compounds that suppress the metabolic pathways leading to scrambling. For example, the addition of deuterated α-ketoisovalerate, succinate (B1194679), and L-isoleucine has been shown to effectively reduce the scrambling of the ¹³C label from alanine to other methyl-containing amino acids. isotope.com Another approach involves using auxotrophic bacterial strains that are unable to synthesize certain amino acids, thereby preventing the metabolic conversion of the labeled alanine. copernicus.org The timing of the addition of the labeled precursor to the culture can also be optimized to minimize scrambling. researchgate.net

Advanced Analytical Techniques for L Alanine 3 13c Tracing and Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy of L-ALANINE (3-13C) and its Metabolites

NMR spectroscopy stands as a cornerstone technique for elucidating the fate of L-ALANINE (3-13C) in biological systems. Its non-invasive nature and ability to provide detailed structural and quantitative information make it invaluable for metabolic studies.

13C-NMR Analysis of Intracellular and Extracellular Metabolites

Direct 13C-NMR spectroscopy is a primary method for identifying and quantifying the metabolic products derived from L-ALANINE (3-13C). By tracking the 13C label, researchers can map the flow of carbon atoms through various metabolic routes. For instance, studies in cultured astrocytes, neurons, and co-cultures have utilized 1H- and 13C-NMR to demonstrate the uptake of [3-13C]alanine and its subsequent transamination to [3-13C]pyruvate. researchgate.net This pyruvate (B1213749) then enters different metabolic pathways depending on the cell type, leading to the formation of labeled lactate (B86563), glutamate (B1630785), and γ-aminobutyric acid (GABA). researchgate.net

In a clonal pancreatic β-cell line, 1H-decoupled 13C-NMR spectroscopy of perchloric acid extracts revealed time-dependent increases in cellular [3-13C]lactate, [4-13C]glutamate, and [2-13C]acetate following incubation with L-[3-13C]alanine. diabetesjournals.org These findings highlight the significant oxidative metabolism of alanine (B10760859) in these cells. diabetesjournals.org Similarly, analysis of culture medium from astroglia-rich primary cultures incubated with 13C-labeled amino acids has allowed for the identification of multiple labeled metabolites, providing insights into astrocytic metabolism. researchgate.net

The table below summarizes key metabolites detected by 13C-NMR following the administration of L-ALANINE (3-13C) in different biological systems.

Biological SystemDetected 13C-Labeled Metabolites from L-ALANINE (3-13C)Reference
Primary Astrocytes[3-13C]Lactate researchgate.net
Neurons and Co-cultures[3-13C]Glutamate, [3-13C]GABA researchgate.net
Clonal Pancreatic β-Cell Line (BRIN-BD11)[3-13C]Lactate, [4-13C]Glutamate, [2-13C]Acetate diabetesjournals.org
Rat Liver (in vivo)[13C]Glucose, [13C]Glutamate, [13C]Glutamine, [13C]Aspartate nih.gov
Mouse Liver (infected with T. crassiceps)[13C]Glycogen, [13C]Glucose, [13C]Succinate, [13C]Glutamate, [13C]Lactate cdnsciencepub.com

Methyl Transverse Relaxation-Optimized Spectroscopy (TROSY) Applications with L-ALANINE (3-13C)

Methyl-TROSY NMR is a powerful technique that extends the applicability of NMR to study large proteins and protein complexes. nih.govresearchgate.netnih.govacs.org This method relies on the specific labeling of methyl groups of amino acids like isoleucine, leucine, and valine. researchgate.netnih.gov Recently, this approach has been successfully extended to include alanine residues. nih.govresearchgate.netnih.gov

The development of an efficient method for the synthesis and incorporation of L-alanine-3-13C,2-2H into proteins has been a significant advancement. nih.govresearchgate.netnih.gov This specific labeling, combined with methyl-TROSY experiments, allows for the study of structure and dynamics in large multimeric complexes, such as the 306 kDa fragment of the eukaryotic AAA-ATPase, p97. nih.govresearchgate.netnih.gov The high abundance and wide distribution of alanine in protein sequences, along with its tolerance to mutation, make it an advantageous probe for these studies. nih.govresearchgate.netnih.gov

Hyperpolarized 13C-NMR for Dynamic Metabolic Imaging using L-ALANINE (3-13C) Precursors

Hyperpolarized 13C-NMR is an emerging imaging modality that dramatically enhances the MRI signal of 13C-labeled molecules by over 10,000-fold. nih.gov This technique enables real-time, non-invasive investigation of dynamic metabolic processes in vivo. nih.gov While [1-13C]pyruvate is the most commonly used hyperpolarized probe, studies have also utilized hyperpolarized L-ALANINE (3-13C) and its precursors to probe metabolic pathways. aacrjournals.orgmdpi.com

For example, hyperpolarized [1-13C]pyruvate can be metabolized to [1-13C]alanine by alanine transaminase (ALT). nih.gov Imaging the conversion of hyperpolarized pyruvate to alanine provides a measure of ALT activity, which is relevant in various diseases. nih.gov Furthermore, hyperpolarized [1-13C]L-alanine itself has been used to investigate hepatic alanine metabolism and assess the intracellular redox state. nih.gov The development of hyperpolarized [1-13C]-L-alanine ethyl ester has shown promise for the simultaneous assessment of intracellular and extracellular pH. nih.gov

In Vitro and In Vivo NMR Studies with L-ALANINE (3-13C)

Both in vitro and in vivo NMR studies have extensively used L-ALANINE (3-13C) to investigate metabolic pathways. In vitro studies, often using cell cultures or perfused organs, allow for controlled experiments to dissect specific metabolic routes. researchgate.netdiabetesjournals.orgnih.gov For instance, a study on perfused rat liver metabolizing [3-13C]alanine and 2H2O used high-resolution 13C NMR to analyze deuterium-induced isotopic shifts and 2H-13C couplings, revealing differential 1H-2H exchange rates and suggesting a heterogeneous solvent exchange environment. nih.gov

In vivo NMR studies in living organisms provide a more systemic view of metabolism. nih.govnih.gov An experimental protocol for in vivo 13C NMR of the rat liver at 1.9 T demonstrated the formation of labeled glucose, glutamate, glutamine, and aspartate from [3-13C]alanine. nih.gov The labeling patterns indicated that the primary pathway for alanine carbon entry into the Krebs cycle is via pyruvate carboxylase. nih.gov Another in vivo study in mice infected with Taenia crassiceps cysticerci used carbon-13-decoupled proton spin-echo NMR to show increased utilization of [3-13C]alanine and an enhanced rate of gluconeogenesis in the infected animals. cdnsciencepub.com

Quantitative Analysis of Multiplet Patterns and Isotopic Enrichment from L-ALANINE (3-13C)

The quantitative analysis of NMR spectra is crucial for determining metabolic fluxes and fractional enrichments. The introduction of a 13C label complicates 1H NMR spectra due to 1H-13C J-couplings, leading to multiplet patterns that depend on the level of 13C enrichment. acs.orgsci-hub.se This prevents the use of a standard basis set for spectral fitting.

To address this, modified spectral fitting routines have been developed to accommodate variable 13C label accumulation and the resulting 13C isotope effects. acs.orgsci-hub.se These methods allow for the robust quantification of 1H-[13C] NMR spectra. acs.org For example, a technique called isotope-edited total correlation spectroscopy (ITOCSY) has been developed to separate signals from 12C- and 13C-containing molecules into distinct, quantitatively equivalent spectra, simplifying the analysis of complex mixtures. acs.org Comparing experiments with and without 13C decoupling during acquisition allows for the indirect measurement of fractional 13C enrichment. nih.gov

Mass Spectrometry (MS)-Based Approaches for L-ALANINE (3-13C) and its Isotopomers

Mass spectrometry is another powerful analytical technique for tracing stable isotopes. Advances in MS, particularly tandem mass spectrometry (LC-MS/MS), have significantly improved the detection and quantification of isotopically labeled metabolites. ckisotopes.comnih.gov

LC-MS/MS offers high sensitivity and specificity for analyzing the incorporation of 13C from L-ALANINE (3-13C) into various metabolic products. nih.gov By setting up selected reaction monitoring (SRM) methods, specific unlabeled and 13C-labeled isotopomers can be isolated from the complex molecular background, improving the signal-to-noise ratio and dynamic range. nih.gov This targeted approach is fast, reproducible, and robust for studying large numbers of samples. nih.gov

Tandem MS is also emerging as a promising technique for determining the isotopomer distributions of metabolites, which is crucial for accurate metabolic flux analysis. researchgate.net Methods have been developed to handle overlapping fragments in the spectra, surpassing the capabilities of earlier techniques. researchgate.net The combination of LC-MS/MS with stable isotope labeling provides a powerful platform for investigating dynamic changes in metabolism in response to various stimuli. nih.gov

The table below provides an overview of the analytical techniques and their key findings in the study of L-ALANINE (3-13C).

Analytical TechniqueKey FindingsReference
13C-NMRTracing of metabolic pathways of alanine in different cell types and tissues. researchgate.netdiabetesjournals.orgnih.gov
Methyl-TROSY NMREnables structural and dynamic studies of large protein complexes using 13C-labeled alanine. nih.govresearchgate.netnih.gov
Hyperpolarized 13C-NMRAllows for real-time in vivo imaging of metabolic processes involving alanine and its precursors. nih.govnih.gov
In Vitro / In Vivo NMRProvides detailed insights into alanine metabolism under controlled and systemic conditions. cdnsciencepub.comnih.govnih.gov
Quantitative NMR AnalysisDevelopment of methods to accurately quantify isotopic enrichment and analyze complex multiplet patterns. acs.orgsci-hub.seacs.org
Mass Spectrometry (MS)High-sensitivity detection and quantification of 13C-labeled metabolites and their isotopomers. ckisotopes.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Labeling Patterns from L-ALANINE (3-13C)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of ¹³C labeling patterns in proteinogenic amino acids derived from tracer experiments. springernature.comnih.gov When L-Alanine (3-13C) is introduced into a biological system, the ¹³C label on the C3 carbon can be transferred to other metabolites through various metabolic reactions. By analyzing the mass isotopomer distributions (MIDs) in amino acids extracted from cellular proteins, researchers can deduce the activity of specific metabolic pathways. sci-hub.se

The process typically involves the hydrolysis of cellular proteins to release individual amino acids. These amino acids, being polar and non-volatile, require chemical derivatization prior to GC analysis. A common method is derivatization with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates volatile tert-butyldimethylsilyl (TBDMS) derivatives. acs.orgshimadzu.com

Upon introduction into the mass spectrometer, the derivatized molecules are ionized, typically by electron ionization (EI), which causes predictable fragmentation of the molecule. shimadzu.com These fragmentation patterns are crucial, as different fragments contain different subsets of the original carbon backbone of the amino acid. nih.gov By analyzing the mass spectra of these fragments, it is possible to gain information not just on the number of ¹³C atoms incorporated (isotopologue analysis) but also on their position within the molecule (isotopomer analysis). nih.govmdpi.com For instance, analyzing the [M-57]⁺ fragment of TBDMS-derivatized alanine, which represents the loss of a tert-butyl group, provides the MID for the entire alanine molecule. shimadzu.comnih.gov Other fragments can provide more specific positional information.

Table 1: Common GC-MS Fragments of TBDMS-Derivatized Alanine for ¹³C-Labeling Analysis

Fragment Ionm/z (for unlabeled Alanine)Carbon Atoms Retained from Alanine BackboneTypical Use in ¹³C-MFA
[M-57]⁺260C1, C2, C3Provides mass isotopomer distribution for the entire alanine molecule.
[M-85]⁺232C1, C2, C3 (with loss of CO)A secondary fragment used to confirm the labeling pattern of the full carbon backbone.
[f302]⁺302C2, C3Useful for determining labeling on the C2 and C3 positions, which is critical when using L-Alanine (3-¹³C) or [2,3-¹³C]Alanine tracers.

This table is generated based on findings from multiple sources detailing the fragmentation of TBDMS-amino acids. shimadzu.comnih.govoup.com

The analysis of these fragments allows for the construction of a detailed picture of how the ¹³C label from L-Alanine (3-13C) is distributed, offering insights into pathways like gluconeogenesis and the TCA cycle. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS for L-ALANINE (3-13C) Isotopologue Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative and complementary technique to GC-MS, particularly for the analysis of a broader range of polar and charged metabolites that are difficult to derivatize or volatilize. researchgate.netnih.gov This is highly relevant for L-Alanine (3-13C) tracing, as the label can be incorporated into numerous intermediary metabolites of central carbon metabolism, such as organic acids and sugar phosphates. rsc.orgfrontiersin.org

A significant advantage of LC-MS is the use of "soft" ionization techniques, like electrospray ionization (ESI), which typically imparts less energy to the analyte molecule compared to EI in GC-MS. This results in less fragmentation and a more prominent molecular ion peak, simplifying the determination of mass isotopologue distributions (MIDs). ckisotopes.com The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2), directly revealing how many ¹³C atoms from the tracer have been incorporated into the metabolite. nih.gov

The advent of high-resolution mass spectrometry (HRMS), often employing Orbitrap or time-of-flight (TOF) mass analyzers, has further enhanced the capabilities of LC-MS for ¹³C-MFA. nih.govnih.gov HRMS provides high mass accuracy and resolving power, which is essential to:

Accurately measure m/z values: This allows for confident identification of metabolites in complex biological extracts. nih.gov

Resolve isotopic peaks: HRMS can distinguish between molecules with very similar masses, reducing interference and leading to more accurate quantification of isotopologue abundances. mdpi.com

Correct for natural isotope abundance: All naturally occurring elements have a certain percentage of heavy isotopes (e.g., ¹³C is ~1.1% of all carbon). HRMS allows for precise measurement and correction of this natural abundance, which is critical for accurately determining the enrichment from the ¹³C tracer. nih.gov

Table 2: Performance Comparison of Mass Spectrometry Platforms for Isotopologue Quantification

FeatureTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (QTOF)Orbitrap
Mode of Operation Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)Full ScanFull Scan
Resolution LowHighHigh to Ultra-high
Sensitivity Very High (in targeted modes)HighVery High
Quantitative Precision Excellent for targeted analytes. mdpi.comGood to Excellent. mdpi.comExcellent
Spectral Accuracy Sufficient for targeted isotopologues, but vulnerable to unknown interferences.High, allows for confident determination of full isotopologue space. mdpi.comExcellent, provides highest confidence in isotopologue distribution. researchgate.net
Untargeted Analysis LimitedYesYes

This table synthesizes comparative data on the precision and accuracy of different MS platforms for quantitative metabolomics and isotope tracing. mdpi.comresearchgate.net

For L-Alanine (3-13C) tracing, LC-HRMS is particularly adept at quantifying the MIDs of key metabolites like pyruvate, lactate, and TCA cycle intermediates, providing a comprehensive view of central carbon metabolism. rsc.org

Tandem Mass Spectrometry (MS/MS) for Positional Isotopomer Determination with L-ALANINE (3-13C) Tracers

While HRMS is excellent for quantifying the number of incorporated ¹³C atoms, it does not inherently reveal their positions within the molecule. This positional information is contained within isotopomers—molecules with the same isotopic composition but different atomic arrangements. nih.gov Tandem Mass Spectrometry (MS/MS) is a key technique for distinguishing and quantifying positional isotopomers. frontiersin.orgresearchgate.net

In an MS/MS experiment, a specific isotopologue ion (the precursor ion) is selected in the first mass analyzer. This ion is then passed into a collision cell, where it is fragmented through collision-induced dissociation (CID) with an inert gas. The resulting fragment ions (product ions) are then analyzed in a second mass analyzer. oup.com

The fragmentation pattern is dependent on the structure of the precursor ion. If a ¹³C atom is present, the mass of any fragment containing that carbon will be shifted by one Dalton. By analyzing the masses of the product ions, one can deduce the position of the ¹³C label in the original molecule. frontiersin.orgnih.gov

When tracing L-Alanine (3-13C), its entry into the TCA cycle via pyruvate carboxylase or pyruvate dehydrogenase leads to position-specific labeling of intermediates like citrate, malate, and glutamate. For example, MS/MS can distinguish whether the ¹³C label resides on the C1, C2, or C3 position of a downstream metabolite, providing much finer detail on pathway utilization than MID analysis alone. researchgate.net This increased resolution can significantly improve the precision and scope of metabolic flux models. frontiersin.org

Challenges in Distinguishing L-ALANINE (3-13C) from other ¹³C-Alanine Isotopomers via MS

A significant analytical challenge in ¹³C tracer studies is the differentiation of positional isotopomers, such as L-Alanine (3-13C) and L-Alanine (2-13C). These molecules have identical molecular weights and often exhibit nearly identical chromatographic behavior, making them difficult to separate and distinguish using standard LC-MS or GC-MS methods. mdpi.comnih.gov

The primary challenges are:

Identical Mass: Isotopomers are, by definition, isobaric. A single-stage mass spectrometer cannot differentiate them as it only measures the mass-to-charge ratio. nih.gov

Co-elution: In chromatographic separations (both GC and LC), the subtle difference in the position of a heavy isotope rarely provides enough of a change in physicochemical properties to achieve baseline separation.

Fragmentation Complexity: While MS/MS is the go-to solution, its effectiveness depends on generating fragments that uniquely represent the position of the label. For a small molecule like alanine, the fragmentation pathways might be limited. Furthermore, complex rearrangements during fragmentation can sometimes scramble the positional information. mdpi.com Overlapping fragment spectra from different isotopomers can also complicate data analysis. researchgate.net

To overcome these challenges, careful optimization of MS/MS fragmentation conditions (e.g., collision energy) is required to produce informative, position-specific product ions. researchgate.net Databases containing experimental MS/MS spectra for hundreds of isotopomer standards are being developed to aid in the identification and localization of labels. scripps.edu For instance, experiments analyzing mixtures of 1-¹³C-Alanine and 3-¹³C-Alanine have demonstrated that specific product ions can be used to deconvolve the contribution of each isotopomer. researchgate.netresearchgate.net

Hybrid and Complementary Analytical Frameworks for L-ALANINE (3-13C) Tracing

No single analytical technique can provide a complete picture of the metabolic fate of an isotopic tracer. Therefore, hybrid and complementary analytical frameworks are increasingly employed to maximize the information obtained from L-Alanine (3-13C) tracing experiments. rsc.org These frameworks integrate data from multiple analytical platforms and utilize advanced computational modeling.

Key hybrid approaches include:

GC-MS and LC-MS Integration: Combining GC-MS analysis of proteinogenic amino acids with LC-MS analysis of intermediary metabolites provides a much broader view of metabolism. sci-hub.se GC-MS delivers high-resolution positional data for key endpoints (amino acids), while LC-MS provides quantitative MID data for a wide array of intermediates.

Mass Spectrometry and NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique that can directly and unambiguously determine the position of ¹³C labels within a molecule without the need for fragmentation. researchgate.nettum.de While MS is generally more sensitive, NMR provides unparalleled detail on positional isotopomer distribution. mdpi.com Integrating high-sensitivity MS data with high-resolution NMR data offers a comprehensive and highly accurate view of metabolic fluxes.

By combining these analytical and computational tools, researchers can construct highly detailed and accurate models of metabolic networks, leveraging the specific tracing power of L-Alanine (3-13C) to its full potential.

Applications of L Alanine 3 13c in Metabolic Flux Analysis Mfa

Principles and Experimental Design for 13C-MFA using L-ALANINE (3-13C)

13C-Metabolic Flux Analysis (13C-MFA) is a methodology that utilizes compounds labeled with the stable isotope 13C, such as L-Alanine (3-13C), to trace the flow of carbon atoms through metabolic networks. creative-proteomics.comsci-hub.se The core principle involves introducing the labeled substrate to cells and, after a period of growth, measuring the distribution of the 13C label in various intracellular metabolites, particularly proteinogenic amino acids. embopress.org These amino acids serve as a stable and abundant source of labeling information, reflecting the labeling patterns of their precursor molecules in central metabolism. embopress.org

The experimental design for a 13C-MFA study is a critical step that significantly influences the quality and precision of the resulting flux estimations. frontiersin.orgresearchgate.net Key considerations include the choice of the isotopic tracer, the duration of the labeling experiment, and the analytical methods for measuring isotopic enrichment. sci-hub.senih.gov

Key steps in a typical 13C-MFA experiment:

Metabolic Model Construction: A stoichiometric model of the relevant metabolic pathways is created. This model includes the biochemical reactions and the atom transitions for each reaction. sci-hub.sefrontiersin.org

Tracer Selection: The choice of the 13C-labeled substrate is crucial. While glucose is a common tracer for probing upper metabolism like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, other substrates like L-Alanine (3-13C) can provide more specific information about pathways involving pyruvate (B1213749) and the TCA cycle. cortecnet.comembopress.org The selection of the optimal tracer is a key consideration for maximizing the information content of the experiment. frontiersin.orgnih.gov

Labeling Experiment: The organism or cell culture is grown in a medium containing the 13C-labeled substrate until an isotopic steady state is reached. embopress.orgnih.gov This means the distribution of 13C in the metabolites is stable over time. nih.gov

Sample Analysis: After the labeling period, metabolites are extracted, and the isotopic labeling patterns are determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. creative-proteomics.comshimadzu.com

Flux Estimation: The measured labeling data, along with other physiological data like substrate uptake and product secretion rates, are used to calculate the intracellular fluxes by fitting the data to the metabolic model. embopress.orgnih.gov

The position of the 13C label within the tracer molecule is of utmost importance. L-Alanine (3-13C), with its label on the third carbon, provides specific insights into reactions where the methyl carbon of alanine (B10760859) (derived from the C3 position of pyruvate) is involved.

Quantitative Determination of Intracellular Carbon Flux Distributions with L-ALANINE (3-13C)

The quantitative determination of carbon flux distributions is the primary goal of 13C-MFA. nih.gov By analyzing the mass isotopomer distributions (MIDs) of metabolites, particularly amino acids, researchers can deduce the relative contributions of different pathways to the synthesis of those metabolites. embopress.org

When L-Alanine (3-13C) is used as a tracer, the labeled carbon can be tracked as it moves through the central carbon metabolism. Alanine is directly synthesized from pyruvate, a key node in metabolism. embopress.org Therefore, the labeling pattern of alanine provides direct information about the labeling state of the pyruvate pool. This information is invaluable for quantifying fluxes through pathways that produce or consume pyruvate, such as glycolysis, the pentose phosphate pathway, and the TCA cycle.

For instance, the relative abundance of different mass isotopomers of alanine (e.g., M+1, M+2, M+3, where M is the mass of the unlabeled molecule) can be used to calculate the proportion of pyruvate synthesized from different carbon sources or through different pathways. shimadzu.com This data, combined with a comprehensive metabolic model, allows for the calculation of absolute flux values for numerous reactions in the central carbon metabolism. embopress.orgnih.gov

Table 1: Example of Mass Isotopomer Distribution Data for Alanine

Mass IsotopomerRelative Abundance (Unlabeled)Relative Abundance (Labeled with L-Alanine (3-13C))
M (Unlabeled)HighDecreased
M+1LowIncreased
M+2Very LowMay increase depending on metabolic cycling
M+3NegligibleMay increase depending on metabolic cycling

This table is illustrative and the actual values will depend on the specific experimental conditions and the organism being studied.

Computational Algorithms and Software for L-ALANINE (3-13C) Isotopomer Data Analysis

The analysis of isotopomer data from 13C-MFA experiments requires sophisticated computational tools. These tools are used to simulate the propagation of the 13C label through the metabolic network and to estimate the flux distribution that best explains the measured labeling patterns. nih.gov

Metabolic Modeling for Flux Estimation

At the heart of 13C-MFA is a mathematical model of the cell's metabolic network. nih.gov This model consists of a set of biochemical reactions and the corresponding carbon atom transitions. frontiersin.org The fluxes through these reactions are the unknown parameters that need to be estimated. The estimation process involves minimizing the difference between the experimentally measured isotopomer distributions and the distributions predicted by the model for a given set of fluxes. nih.gov This is typically formulated as a least-squares parameter estimation problem. nih.gov

Least Square Mass Isotopomer Analyzer (LS-MIDA) for L-ALANINE (3-13C) Studies

Least Square Mass Isotopomer Analyzer (LS-MIDA) is an open-source software tool designed to process experimental mass spectrometry data from stable isotope labeling experiments. uni-wuerzburg.deresearchgate.netnih.govnih.gov It calculates the molar abundances of each isotopomer from the raw MS data. researchgate.netnih.gov

For studies using L-Alanine (3-13C), LS-MIDA can take the mass spectra of alanine and its fragments and determine the relative intensities of the different mass isotopomers. researchgate.netnih.gov The software uses a least-squares regression method to accurately estimate the enrichment of 13C in the alanine pool. researchgate.netnih.gov This information is a critical input for the subsequent flux estimation calculations. nih.govnih.gov LS-MIDA provides a user-friendly interface for managing experimental data and visualizing the results. uni-wuerzburg.de

Parallel Labeling Experiments (PLE) Utilizing L-ALANINE (3-13C)

Parallel Labeling Experiments (PLEs) are an advanced 13C-MFA approach where multiple, independent labeling experiments are conducted using different isotopic tracers. nih.govnih.gov This strategy can significantly improve the precision and resolvability of metabolic fluxes, especially in complex systems. nih.gov

In the context of L-Alanine (3-13C), a PLE might involve one experiment with [1,2-13C2]glucose and another with L-Alanine (3-13C). cortecnet.comresearchgate.net The data from both experiments are then integrated into a single metabolic model for flux analysis. nih.gov This approach allows for a more comprehensive interrogation of the metabolic network, as different tracers provide complementary information. cortecnet.comnih.gov For example, while a glucose tracer might be optimal for determining fluxes in glycolysis, an alanine tracer can provide better resolution for fluxes around the pyruvate node and the TCA cycle. cortecnet.com PLEs have been shown to be particularly valuable for validating metabolic network models and for improving the accuracy of flux estimations. nih.govnih.gov

Challenges and Considerations in 13C-MFA with L-ALANINE (3-13C)

Despite its power, 13C-MFA with tracers like L-Alanine (3-13C) is not without its challenges. A key assumption is that the metabolic network model used for the analysis is complete and accurate. researchgate.net An incomplete or incorrect model can lead to erroneous flux estimations. researchgate.net Therefore, careful model validation is essential.

Another important consideration is the assumption of isotopic steady state. nih.gov The time required to reach isotopic steady state can vary significantly between different metabolites and cell types. rsc.org It is crucial to experimentally verify that an isotopic steady state has been achieved before performing the flux analysis. nih.gov

Furthermore, the analytical measurement of isotopomer distributions must be accurate and precise. researchgate.net Errors in these measurements can propagate through the analysis and lead to uncertainty in the estimated fluxes. Finally, resolving fluxes in compartmentalized eukaryotic cells presents a significant challenge, as it requires distinguishing between metabolic activities in different organelles like the mitochondria and cytosol. nih.gov

Elucidation of Specific Metabolic Pathways and Intermediates Using L Alanine 3 13c

Alanine (B10760859) Transamination and Deamination Pathways

L-ALANINE (3-13C) is instrumental in studying transamination and deamination, fundamental processes in amino acid metabolism. Transamination involves the transfer of an amino group from alanine to an α-keto acid, a reaction catalyzed by aminotransferases. uobabylon.edu.iq When L-ALANINE (3-13C) participates in this reaction, the 13C label is transferred to the resulting pyruvate (B1213749) molecule, forming [3-13C]pyruvate. researchgate.netdiabetesjournals.org This labeled pyruvate can then be tracked as it enters other metabolic pathways.

Deamination is the removal of an amino group from alanine, which also yields pyruvate. wikipedia.org Both transamination and deamination are critical for nitrogen balance and for providing carbon skeletons for energy metabolism or biosynthesis. uobabylon.edu.iq Studies using L-ALANINE (3-13C) have shown that in the liver, the regenerated pyruvate from alanine can be used for gluconeogenesis. wikipedia.org

Glycolysis and Gluconeogenesis Pathway Activity via L-ALANINE (3-13C) Tracing

L-ALANINE (3-13C) is a key tool for dissecting the interconnected pathways of glycolysis and gluconeogenesis. While glycolysis breaks down glucose to pyruvate, gluconeogenesis synthesizes glucose from non-carbohydrate precursors, including alanine. The glucose-alanine cycle, a crucial inter-organ process, involves the transport of alanine from muscle to the liver, where it is converted to pyruvate and then to glucose. wikipedia.org

Tricarboxylic Acid (TCA) Cycle Anaplerosis and Oxidative Metabolism as Studied with L-ALANINE (3-13C)

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA and for providing precursors for biosynthesis. Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for these biosynthetic purposes. L-ALANINE (3-13C) is an excellent tracer for studying both the oxidative and anaplerotic functions of the TCA cycle.

Pyruvate Dehydrogenase and Pyruvate Carboxylase Activities

Following its conversion to [3-13C]pyruvate, the labeled carbon from L-ALANINE (3-13C) can enter the TCA cycle through two primary enzymatic gateways: pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC). diabetesjournals.orgtandfonline.com

Pyruvate Dehydrogenase (PDH): This enzyme complex converts pyruvate to acetyl-CoA. tandfonline.com When [3-13C]pyruvate is the substrate, the label is transferred to the C2 position of acetyl-CoA, resulting in [2-13C]acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle, and the 13C label can be tracked through various cycle intermediates. frontiersin.org

Pyruvate Carboxylase (PC): This anaplerotic enzyme carboxylates pyruvate to form oxaloacetate. tandfonline.comnih.gov With [3-13C]pyruvate, this reaction produces [3-13C]oxaloacetate. The activity of PC is crucial for maintaining the pool of TCA cycle intermediates, especially when they are being used for processes like gluconeogenesis. nih.gov

By analyzing the distribution of the 13C label in TCA cycle intermediates and their derivatives, such as glutamate (B1630785) and aspartate, researchers can determine the relative fluxes through PDH and PC. diabetesjournals.orgcdc.govnih.gov For instance, the appearance of [1-13C]aspartate from [1-13C]-L-lactate (which is converted to [1-13C]pyruvate) is a unique biomarker for PC flux. cdc.govnih.gov

Carbon Scrambling within the TCA Cycle

The symmetric nature of certain TCA cycle intermediates, such as succinate (B1194679) and fumarate, leads to "scrambling" of the carbon labels. diabetesjournals.organnualreviews.org When [3-13C]oxaloacetate, formed via PC, enters the cycle, the label can appear in both the C2 and C3 positions of subsequent four-carbon intermediates due to the symmetry of fumarate. diabetesjournals.organnualreviews.org This scrambling provides further detail on the progression of labeled carbons through the cycle. Analysis of the isotopomer distribution in metabolites like glutamate, which is derived from α-ketoglutarate, reveals the extent of this scrambling and provides insights into the number of turns the labeled molecules have completed within the TCA cycle. diabetesjournals.org

Alanine Contribution to Neurotransmitter Synthesis (e.g., Glutamate, GABA)

In the brain, L-ALANINE (3-13C) has been used to trace the contribution of alanine to the synthesis of key neurotransmitters, including glutamate and γ-aminobutyric acid (GABA). researchgate.netnih.gov Following its conversion to [3-13C]pyruvate, the label can enter the TCA cycle. The TCA cycle intermediate α-ketoglutarate can be transaminated to form glutamate. nih.gov Therefore, the detection of 13C in glutamate indicates its synthesis from an alanine-derived carbon skeleton.

Further metabolism of labeled glutamate can lead to the formation of labeled GABA through the action of glutamate decarboxylase. frontiersin.org Studies using L-ALANINE (3-13C) in neuronal and glial cell co-cultures have demonstrated that alanine can serve as a precursor for these neurotransmitters, highlighting its role in brain metabolism and neurotransmission. researchgate.net

Role of L-ALANINE (3-13C) in Lactate-Alanine Shuttle Mechanisms

The lactate-alanine shuttle is a proposed mechanism for the transfer of carbon and nitrogen between different cell types, particularly between astrocytes and neurons in the brain. researchgate.net This shuttle is thought to play a role in providing metabolic substrates to neurons and in nitrogen homeostasis.

L-ALANINE (3-13C) is a valuable tool for investigating this shuttle. For example, astrocytes can take up [3-13C]alanine, convert it to [3-13C]pyruvate, and then to [3-13C]lactate, which is subsequently released. researchgate.net Neurons can then take up this labeled lactate (B86563) and use it as an energy source. The detection of [3-13C]lactate in the extracellular medium after incubation with [3-13C]alanine provides evidence for this shuttle's activity. researchgate.net These studies suggest a metabolic coupling where alanine acts as a carrier for both carbon and nitrogen, complementing other intercellular metabolic cycles like the glutamate-glutamine cycle. researchgate.net

Research Findings on L-ALANINE (3-13C) Metabolism

Metabolic Process Key Enzyme(s) Labeled Precursor Observed Labeled Product(s) Research Implication References
Alanine TransaminationAlanine Aminotransferase (ALT)L-ALANINE (3-13C)[3-13C]PyruvateTracing the entry of alanine carbon into central metabolism. researchgate.net, diabetesjournals.org
GluconeogenesisPyruvate Carboxylase, PEPCKL-ALANINE (3-13C)13C-labeled GlucoseQuantifying the contribution of alanine to glucose production. nih.gov, nih.gov
TCA Cycle Entry (Oxidative)Pyruvate Dehydrogenase (PDH)[3-13C]Pyruvate[2-13C]Acetyl-CoA, [4-13C]GlutamateMeasuring oxidative metabolism of pyruvate. diabetesjournals.org, frontiersin.org
TCA Cycle Entry (Anaplerotic)Pyruvate Carboxylase (PC)[3-13C]Pyruvate[3-13C]Oxaloacetate, [2-13C]Aspartate, [3-13C]AspartateAssessing the replenishment of TCA cycle intermediates. diabetesjournals.org, nih.gov
Neurotransmitter SynthesisGlutamate Dehydrogenase, GADL-ALANINE (3-13C)[13C]Glutamate, [13C]GABADemonstrating alanine as a precursor for neurotransmitters. researchgate.net, frontiersin.org
Lactate-Alanine ShuttleLactate Dehydrogenase (LDH)L-ALANINE (3-13C)[3-13C]LactateEvidence for intercellular metabolic coupling. researchgate.net, nih.gov

Interconversion of L-ALANINE (3-13C) with other Amino Acids and Macromolecule Synthesis

The use of L-ALANINE (3-13C) provides a clear window into the dynamic interplay between amino acid metabolism and the synthesis of larger biological molecules. The ¹³C label from L-ALANINE (3-13C) can be traced as it is incorporated into other amino acids and macromolecules like proteins.

Interconversion with other Amino Acids:

The primary route for the metabolism of L-alanine is its conversion to pyruvate through a process called transamination. In this reaction, the amino group of alanine is transferred to an α-keto acid, a reaction often catalyzed by alanine transaminase (ALT). When L-ALANINE (3-13C) is used, it is predominantly converted to [3-¹³C]pyruvate. This labeled pyruvate can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle.

Within the TCA cycle, the ¹³C label can be incorporated into intermediates that serve as precursors for the synthesis of other amino acids. For instance, research in neuronal and astrocyte cell cultures has shown that the ¹³C label from [3-¹³C]alanine appears in glutamate and γ-aminobutyric acid (GABA). researchgate.net The labeled pyruvate enters the TCA cycle as [2-¹³C]acetyl-CoA, and through the cycle's turns, the label is distributed among various carbons of the cycle's intermediates. Oxaloacetate and α-ketoglutarate, both TCA cycle intermediates, can be converted into aspartate and glutamate, respectively, thereby carrying the ¹³C label.

Studies have demonstrated that alanine can also serve as a carrier of nitrogen between different cell types, such as between neurons and astrocytes in the brain. researchgate.net This "lactate-alanine shuttle" is complementary to the well-known glutamine-glutamate cycle and is crucial for nitrogen exchange in the context of neurotransmitter cycling. researchgate.net

Macromolecule Synthesis:

L-ALANINE (3-13C) is also a valuable tool for studying the synthesis of macromolecules, particularly proteins. Since alanine is one of the 20 proteinogenic amino acids, the incorporation of L-ALANINE (3-13C) directly into protein structures can be monitored, typically using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. isotope.com This allows for the quantification of protein synthesis rates and provides insights into the dynamics of protein turnover within cells and tissues.

For example, methods have been developed for the efficient incorporation of labeled alanine into proteins for structural and dynamic studies using methyl TROSY NMR experiments. nih.gov This technique is particularly useful for studying large protein complexes. nih.gov The ability to specifically label alanine residues provides a powerful handle for probing the structure and function of proteins where alanine is abundant or plays a critical structural role. nih.gov

MetaboliteKey Findings from L-ALANINE (3-13C) TracingRelevant Pathways
Pyruvate Primary conversion product via transamination, carrying the ¹³C label at the C-3 position.Alanine Transamination
Lactate Synthesized from labeled pyruvate, predominantly in astrocytes. researchgate.netAnaerobic Glycolysis
Glutamate Becomes labeled through the TCA cycle from [2-¹³C]acetyl-CoA derived from [3-¹³C]pyruvate. researchgate.netTCA Cycle, Amino Acid Synthesis
GABA Formed from labeled glutamate in neurons. researchgate.netGABA Shunt
Aspartate Synthesized from labeled TCA cycle intermediates. researchgate.netTCA Cycle, Amino Acid Synthesis
Proteins Direct incorporation of labeled alanine allows for the study of protein synthesis and structure. isotope.comnih.govProtein Biosynthesis

Pentose (B10789219) Phosphate (B84403) Pathway Activity and Interaction with Alanine Metabolism

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. It is critical for producing NADPH, which is required for reductive biosynthesis and antioxidant defense, and for generating pentose sugars necessary for nucleotide synthesis. While L-ALANINE (3-13C) does not directly enter the PPP, its metabolic fate is intricately linked with the activity of this pathway.

Conversely, when L-ALANINE (3-13C) is the tracer, its conversion to [3-¹³C]pyruvate provides a labeled pool that can be used to probe pathways downstream of glycolysis. In some organisms, the activity of the PPP has been shown to be dynamic and dependent on the growth phase, which in turn affects the central metabolism, including the utilization of pyruvate derived from alanine. mdpi.com

Pathway/ProcessInteraction with Alanine MetabolismKey Findings from Isotope Tracing
Pentose Phosphate Pathway (PPP) Influences the overall metabolic state and the pool of glycolytic intermediates that interact with the pyruvate/alanine pool.Increased PPP activity was observed upon glucose administration in a study using [3-¹³C]alanine to trace gluconeogenesis. nih.gov
Gluconeogenesis L-ALANINE (3-13C) is a direct precursor for gluconeogenesis, producing labeled glucose.De novo synthesis of glucose from [3-¹³C]alanine was observed in insects. nih.gov
NADPH Production PPP is the main source of NADPH for biosynthesis. Alanine-derived carbons can enter pathways requiring NADPH.PPP activity, and thus NADPH production, has been shown to parallel lipogenesis. nih.gov
TCA Cycle The pyruvate derived from L-ALANINE (3-13C) enters the TCA cycle, where it can interact with intermediates derived from other pathways, including the PPP.Labeling from [3-¹³C]alanine is transferred to TCA cycle intermediates and related amino acids like glutamate. researchgate.net

Research Applications of L Alanine 3 13c in Diverse Biological Systems

In Vitro Cellular Metabolism Studies with L-ALANINE (3-13C)

Neuronal and Astrocytic Cell Cultures

Studies utilizing L-ALANINE (3-13C) in primary cultures of neurons and astrocytes have revealed distinct metabolic roles for these two cell types in the brain. In astrocytes, a significant portion of L-ALANINE (3-13C) is converted to [3-13C]lactate, with research showing that as much as 90% of the labeled alanine (B10760859) is transformed into lactate (B86563). nih.gov This is in stark contrast to neurons, where the conversion rate is much lower, at approximately 12.5%. nih.gov This finding supports the concept of an alanine-lactate shuttle between neurons and astrocytes, where nitrogen may be transferred from neurons to astrocytes. nih.gov

Further research has demonstrated that alanine can serve as a precursor for neurotransmitters. researchgate.net The metabolism of L-ALANINE (3-13C) in these cell types leads to the labeling of various metabolites, including glutamate (B1630785) and glutamine, which are central to the glutamate-glutamine cycle, a key process in neurotransmission. nih.govresearchgate.net The application of 13C-labeled substrates like L-ALANINE (3-13C) in conjunction with NMR spectroscopy has been instrumental in confirming the glycolytic nature of astrocytes compared to the more oxidative metabolism of neurons. nih.gov

Pancreatic β-Cell Metabolism

In the context of pancreatic β-cells, L-ALANINE (3-13C) has been employed to investigate the mechanisms of amino acid-stimulated insulin (B600854) secretion. diabetesjournals.orgdiabetesjournals.org Studies using the clonal pancreatic β-cell line BRIN-BD11 have shown that L-alanine is substantially metabolized, leading to the production of labeled glutamate, aspartate, and lactate. diabetesjournals.orgdiabetesjournals.org This metabolic activity is crucial for its insulinotropic effects. diabetesjournals.orgdiabetesjournals.org

The use of 13C NMR has demonstrated that the metabolism of L-[3-13C]alanine is detectable within 20 minutes of incubation, with the appearance of [3-13C]lactate, [4-13C]glutamate, and [2-13C]acetate. diabetesjournals.org Importantly, L-alanine has been shown to enhance glucose metabolism. When co-incubated with D-[1-13C]glucose, L-alanine increased the utilization rate of glucose by approximately 2.4-fold in BRIN-BD11 cells. diabetesjournals.org This enhancement is observed through increased production of lactate and glutamate from glucose, suggesting that L-alanine stimulates the entry of glucose-derived pyruvate (B1213749) into the tricarboxylic acid (TCA) cycle. diabetesjournals.org

Prolonged exposure of BRIN-BD11 cells to L-alanine has also been studied using L-[3-13C]alanine. portlandpress.com These experiments revealed significant changes in metabolic flux, particularly an increase in flux through pyruvate dehydrogenase (PDH), as indicated by an increase in the C4 singlet peak of glutamate. portlandpress.com

Renal Epithelial Cell Lines (e.g., LLC-PK1 cells)

The metabolism of L-ALANINE (3-13C) has been investigated in the renal epithelial cell line LLC-PK1, which serves as a model for proximal tubule cells. nih.govphysiology.org 13C-NMR spectroscopy of extracts from LLC-PK1/Cl4 cells incubated with L-[3-13C]alanine revealed the production of glycolytic products and tricarboxylic acid (TCA) cycle intermediates. nih.gov This indicates that these cells can utilize alanine as a carbon source.

Uptake experiments have shown that L-alanine is transported into LLC-PK1 cells via a sodium-dependent process. nih.gov Within 30 minutes of incubation, approximately 31% of the available L-alanine was utilized by the cells. nih.gov Analysis of the labeling patterns in glutamate allowed for the calculation of pyruvate dehydrogenase (PDH) activity, which was estimated to be about 61% when L-alanine was the sole carbon source. nih.gov This demonstrates the significant contribution of alanine to the energy metabolism of these renal cells.

Mammalian Cell Culture Bioprocesses (e.g., CHO cells)

In the field of bioprocessing, particularly in the context of Chinese Hamster Ovary (CHO) cell cultures used for recombinant protein production, understanding cellular metabolism is critical for process optimization. While direct studies specifically using L-ALANINE (3-13C) in CHO cells are not extensively detailed in the provided context, the importance of alanine metabolism is well-recognized. pnas.orgfrontiersin.orgvanderbilt.edu

Metabolic studies using 13C-labeled glucose in CHO cells have identified alanine as one of the metabolic by-products derived from glycolysis and the TCA cycle. pnas.org Increased supplementation of glutamine, another key amino acid in cell culture media, has been shown to elevate alanine fluxes. frontiersin.org Furthermore, experiments with [U-13C6] and [U-15N2] glutamine have demonstrated that glutamine is largely converted to alanine and lactate. vanderbilt.edu This highlights the interconnectedness of amino acid metabolism in these industrially relevant cell lines. The classification of alanine as a non-essential amino acid for CHO cells has been shown to be context-dependent, with some studies indicating its necessity for robust growth.

Ex Vivo Tissue Metabolic Analysis using L-ALANINE (3-13C)

Human Liver Tissue Metabolism

Ex vivo studies on intact human liver tissue provide a crucial link between in vitro cell culture findings and in vivo human physiology. While the provided search results focus more on global 13C tracing with substrates like glucose, they establish a framework for how L-ALANINE (3-13C) could be used to probe specific pathways. nih.govsapient.bioresearchgate.net Global 13C tracing has confirmed known features of liver metabolism and also revealed unexpected activities, demonstrating the power of this technique in an experimentally tractable system. nih.govsapient.bio

Studies involving the infusion of unlabeled L-alanine in humans and rats, followed by 31P NMR spectroscopy, have shown that L-alanine loading leads to increased concentrations of gluconeogenic intermediates like 3-phosphoglycerate (B1209933) and phosphoenolpyruvate (B93156) in the liver. This suggests that an "n.m.r.-alanine test" could be a valuable tool for assessing gluconeogenesis in vivo. Applying L-ALANINE (3-13C) in an ex vivo human liver tissue model would allow for a more direct and detailed quantification of the flux of alanine carbon through gluconeogenesis and other related metabolic pathways.

In Vivo Non-Human Animal Model Research with L-ALANINE (3-13C)

Stable isotope-labeled L-alanine, including L-ALANINE (3-13C), is instrumental in studying in vivo metabolism in animal models, providing insights into organ-specific metabolic processes and the metabolic rewiring that occurs in disease states.

Rodent Studies on Organ-Specific Alanine Metabolism (e.g., liver, muscle, kidney)

L-ALANINE (3-13C) has been employed in rodent models to elucidate the distinct roles of the liver, muscle, and kidneys in alanine metabolism.

Liver: The liver is a central hub for gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. nih.gov Alanine is a primary substrate for this process. nih.gov Studies in rats using 13C-labeled alanine have shown that it enters the tricarboxylic acid (TCA) cycle primarily through pyruvate carboxylase. nih.govnih.gov In perfused mouse livers, the presence of ethanol (B145695) was found to alter alanine's metabolic fate, directing it almost exclusively towards pyruvate carboxylation, whereas in the absence of ethanol, it contributes to both pyruvate carboxylation and acetyl-CoA formation. nih.gov Furthermore, in vivo studies in rats have demonstrated that the flux through pyruvate kinase is a significant fraction of the gluconeogenic flux, a ratio that can be influenced by factors like hyperthyroidism and the presence of ethanol. pnas.org Research has also explored how conditions like cancer cachexia can alter hepatic gluconeogenesis from alanine. aacrjournals.org

Muscle: Skeletal muscle is a major site of alanine synthesis and release, particularly during periods of fasting or metabolic stress. mdpi.com The glucose-alanine cycle involves the transport of glucose from the liver to the muscle, where it undergoes glycolysis to produce pyruvate. researchgate.net This pyruvate is then transaminated to form alanine, which is released into the bloodstream and taken up by the liver for gluconeogenesis. researchgate.net Studies in rats have shown that during metabolic acidosis, alanine release from the hindquarters decreases significantly, while glutamine release increases. mdpi.com

Kidney: The kidneys also play a role in glucose homeostasis, and glutamine is a more significant gluconeogenic substrate in the kidneys compared to alanine. mdpi.com While some studies have suggested a role for alanine in renal gluconeogenesis, in vitro studies with cortical renal tubules have not demonstrated a significant increase in glucose production from alanine. mdpi.com

Interactive Table: Key Findings in Organ-Specific Alanine Metabolism in Rodents

OrganKey Metabolic ProcessFindings with L-ALANINE (3-13C) & other labeled alaninesReference(s)
Liver Gluconeogenesis, TCA Cycle EntryAlanine enters the TCA cycle mainly via pyruvate carboxylase. Ethanol alters this pathway. Pyruvate kinase flux is significant. nih.govnih.govpnas.org
Muscle Alanine Synthesis & Release (Glucose-Alanine Cycle)Decreased alanine release during metabolic acidosis. mdpi.com
Kidney GluconeogenesisLimited evidence for significant glucose production from alanine. mdpi.com

Investigating Metabolic Rewiring in Animal Models

L-ALANINE (3-13C) is a valuable tool for studying the metabolic reprogramming that is a hallmark of many diseases, particularly cancer.

In preclinical cancer models, hyperpolarized [1-13C]pyruvate is often used, which can be converted to [1-13C]alanine, providing a window into altered tumor metabolism. frontiersin.orgumms.org Studies in mouse models of pancreatic cancer have shown that cancer cells can utilize alanine to fuel the TCA cycle, and this metabolic cross-talk between cancer cells and the surrounding stromal cells, such as pancreatic stellate cells, can be investigated using 13C-labeled alanine. nih.govnih.gov For instance, tracing studies with 13C3-alanine in pancreatic ductal adenocarcinoma (PDAC) cells revealed significant labeling in proteinogenic amino acids, TCA intermediates, and fatty acids. nih.gov

Furthermore, research in mouse models of prostate cancer has demonstrated that changes in the conversion of hyperpolarized pyruvate to lactate and alanine can indicate radiotherapy response. escholarship.org A decrease in lactate production and an increase in alanine production were observed in tumors responding to treatment. escholarship.org Similarly, in rat brain tumor models, elevated levels of [1-13C]lactate derived from hyperpolarized [1-13C]pyruvate are observed in tumor tissue compared to normal brain tissue. nih.gov

Microbial Metabolism Investigations with L-ALANINE (3-13C)

13C-Metabolic Flux Analysis (13C-MFA) using labeled substrates like L-ALANINE (3-13C) is a cornerstone technique for quantifying intracellular metabolic fluxes in microorganisms. udel.edunih.govshimadzu.com This approach provides a detailed understanding of how these organisms utilize carbon sources and synthesize essential molecules.

Elucidating Central Carbon Metabolism in Bacteria (e.g., E. coli, C. glutamicum)

Escherichia coli : In E. coli, L-alanine metabolism has been studied using 13C-MFA to understand its contribution to central carbon metabolism. udel.edu These studies have shown that when grown on alanine, E. coli exhibits high fluxes through the TCA cycle. udel.edu The labeling patterns of amino acids, including alanine, derived from 13C-labeled glucose are analyzed to determine flux distributions through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. nih.govshimadzu.com Such analyses have been crucial in understanding adaptive evolution in response to genetic modifications, for example, in strains with a knockout of a major glycolytic enzyme. pnas.org Furthermore, studies have investigated the spatial and temporal dynamics of alanine metabolism within E. coli colony biofilms, revealing that alanine can be secreted in anoxic regions and consumed in oxic regions, highlighting a complex metabolic cross-feeding system. elifesciences.org

Corynebacterium glutamicum : This bacterium is widely used for the industrial production of amino acids, including L-lysine and L-valine. lth.senih.govsemanticscholar.org 13C-MFA has been instrumental in optimizing the production of these amino acids by providing insights into the metabolic network. lth.seasm.org For instance, in L-valine producing strains, 13C-MFA revealed a significant increase in the flux through the PPP in strains deficient in the pyruvate dehydrogenase complex, which was linked to the increased demand for NADPH. asm.org Similarly, studies on succinate (B1194679) production under anaerobic conditions have used 13C NMR with labeled glucose to show that CO2 availability alters the metabolic flux distribution, increasing succinate yield at the expense of lactate. nih.gov The central carbon metabolism of C. glutamicum is highly interconnected with amino acid biosynthesis, as intermediates from glycolysis and the TCA cycle serve as precursors. mdpi.com

Interactive Table: Research Findings in Microbial Metabolism with L-ALANINE (3-13C) and other 13C-tracers

MicroorganismResearch FocusKey FindingsReference(s)
Escherichia coli Central Carbon MetabolismHigh TCA cycle flux when grown on alanine. Used to map flux distributions in wild-type and engineered strains. udel.edunih.govshimadzu.compnas.org
Escherichia coli Biofilm MetabolismSpatially structured alanine cross-feeding, with secretion in anoxic zones and consumption in oxic zones. elifesciences.org
Corynebacterium glutamicum Amino Acid Production13C-MFA used to optimize L-lysine and L-valine production by analyzing flux through PPP and TCA cycle. lth.seasm.org
Corynebacterium glutamicum Organic Acid ProductionCO2 availability alters anaerobic metabolism, increasing succinate and decreasing lactate production. nih.gov

Emerging Research Directions and Future Perspectives for L Alanine 3 13c Tracing

Advancements in L-ALANINE (3-13C) Tracer Methodology and Analytical Instrumentation

The utility of L-ALANINE (3-13C) as a metabolic tracer is intrinsically linked to the analytical techniques used to detect and quantify its incorporation into downstream metabolites. Continuous advancements in these methodologies are expanding the scope and precision of metabolic flux analysis.

High-Resolution Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are workhorses for tracing ¹³C labels. nih.gov Recent developments in high-resolution MS, such as Orbitrap-based systems, provide enhanced mass accuracy and resolution, allowing for more precise determination of isotopologue distribution. researchgate.net This is crucial for distinguishing between different metabolic pathways that may produce metabolites with the same mass but different labeling patterns.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): A newer technique, CE-MS, offers rapid and highly accurate analysis of isotopomers in underivatized amino acids. researchgate.net This method can be significantly faster than traditional GC-MS, reducing analysis time from over an hour to just 15 minutes per sample. nih.gov Its high sensitivity allows for the analysis of very small samples, which is advantageous when working with limited biological material. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed positional information about the location of the ¹³C label within a molecule. pnas.org This is particularly useful for resolving complex metabolic pathways where mass spectrometry alone may not be sufficient. For example, ¹³C NMR was used to follow the metabolism of [3-¹³C]alanine in hepatocytes to study gluconeogenesis and the pyruvate (B1213749)/phosphoenolpyruvate (B93156) futile cycle. pnas.org

Hyperpolarization Techniques: Dynamic Nuclear Polarization (DNP) is a technique that dramatically increases the signal of ¹³C-labeled compounds in MRI and MRS. researchgate.net While much of the research has focused on [1-¹³C]pyruvate, the principles can be extended to other ¹³C-labeled molecules, including alanine (B10760859) derivatives. This technology enables real-time, in vivo imaging of metabolic fluxes, offering a powerful tool for clinical diagnostics and research. researchgate.net

Integration of L-ALANINE (3-13C) Fluxomics with Multi-Omics Data (e.g., Proteomics, Transcriptomics, Metabolomics)

Metabolic flux, as measured by L-ALANINE (3-13C) tracing, represents the functional output of a complex interplay of genes, proteins, and metabolites. embopress.org Integrating fluxomics data with other "omics" datasets provides a more holistic understanding of cellular regulation and function. oup.com

By combining L-ALANINE (3-13C) tracing with:

Transcriptomics (RNA-Seq): Researchers can correlate changes in metabolic fluxes with alterations in gene expression. For instance, an observed shift in alanine metabolism could be linked to the upregulation or downregulation of genes encoding specific enzymes or transporters. biorxiv.org

Proteomics: This allows for the direct measurement of enzyme and transporter protein levels, providing a more direct link between the cellular machinery and the observed metabolic fluxes. embopress.org

Metabolomics: Unlabeled metabolomics provides a snapshot of the entire metabolome, complementing the dynamic information from tracer studies. This integrated approach can reveal how changes in specific pathways, as traced by L-ALANINE (3-13C), impact the broader metabolic network. nih.gov

This multi-omics approach is crucial for building comprehensive metabolic models that can predict cellular behavior and identify key regulatory nodes. biorxiv.org For example, in cancer research, integrating fluxomics with other omics data can help to identify metabolic vulnerabilities that could be targeted for therapy. nih.gov

Novel Applications of L-ALANINE (3-13C) in Metabolic Engineering and Biotechnology

Metabolic engineering aims to rationally design and modify microbial or cellular metabolism for the production of valuable compounds or for other biotechnological applications. oup.comresearchgate.net L-ALANINE (3-13C) tracing is a powerful tool in this field for:

Pathway Identification and Optimization: By tracing the flow of carbon from L-ALANINE (3-13C), engineers can identify bottlenecks in production pathways and pinpoint targets for genetic modification to improve yield and productivity. oup.comnih.gov

Quantifying Flux Distributions: ¹³C-Metabolic Flux Analysis (¹³C-MFA) allows for the precise quantification of carbon flow through different metabolic pathways. embopress.org This information is essential for understanding the efficiency of engineered strains and for guiding further optimization efforts. For example, tracing the label from [1-¹³C]glucose to alanine can help determine the relative activity of different glucose catabolism pathways. embopress.org

Validating Metabolic Models: The data obtained from L-ALANINE (3-13C) tracing experiments are used to validate and refine genome-scale metabolic models, which are indispensable tools for modern metabolic engineering. biorxiv.org

A significant area of application is the microbial production of L-alanine itself, which is used in the food, pharmaceutical, and chemical industries. oup.comresearchgate.net Metabolic engineering of organisms like Escherichia coli and Corynebacterium glutamicum has led to high-yield production of L-alanine from renewable resources. nih.gov L-ALANINE (3-13C) tracing plays a vital role in understanding and optimizing these production systems.

Uncovering Fundamental Biochemical Principles through L-ALANINE (3-13C) Tracing

Beyond its applications in applied science, L-ALANINE (3-13C) tracing continues to be a fundamental tool for uncovering basic principles of biochemistry and metabolism.

Mapping Metabolic Networks: Isotope tracing experiments were instrumental in the initial elucidation of major metabolic pathways. embopress.org Today, with advanced analytical techniques, L-ALANINE (3-13C) is used to refine our understanding of these networks and to discover new metabolic connections. For example, tracing studies in pancreatic cancer cells have revealed the significant contribution of alanine to central carbon metabolism and biosynthetic pathways. nih.gov

Studying In Vivo Metabolism: L-ALANINE (3-13C) can be used in whole organisms to study tissue-specific metabolism and inter-organ metabolic cross-talk. nih.gov For instance, studies in hepatocytes have used [3-¹³C]alanine to investigate the regulation of gluconeogenesis under different physiological conditions. pnas.org

Investigating Disease Mechanisms: By comparing metabolic fluxes in healthy versus diseased states, researchers can gain insights into the biochemical basis of various pathologies. L-ALANINE (3-13C) tracing has been applied to study metabolic reprogramming in cancer, a hallmark of the disease. nih.govnih.gov Such studies can reveal how cancer cells alter their metabolism to support rapid growth and proliferation.

The ability to follow the fate of the ¹³C label from alanine into a wide range of metabolites, including intermediates of the TCA cycle, other amino acids, and fatty acids, makes it a versatile probe for exploring the intricacies of cellular metabolism. nih.gov

常见问题

Q. How is L-Alanine (3-13C) synthesized, and what methodological considerations ensure isotopic fidelity?

L-Alanine (3-13C) is synthesized via enzymatic or chemical methods using isotopically labeled precursors (e.g., [3-13C]-pyruvate or [13C]-glucose). Enzymatic transamination reactions with labeled substrates ensure site-specific incorporation of the 13C isotope at the C3 position. Analytical techniques like NMR spectroscopy and mass spectrometry (MS) validate isotopic purity (>99% 13C) and positional specificity .

Q. What analytical methods are critical for quantifying L-Alanine (3-13C) in biological samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables separation and quantification using transitions like m/z 90 → 44 (unlabeled alanine) vs. m/z 91 → 45 (3-13C-alanine). Isotope dilution with internal standards (e.g., 15N-labeled alanine) improves precision .
  • Nuclear Magnetic Resonance (NMR): 13C-NMR detects the C3-labeled carbon at ~17 ppm, distinguishing it from natural abundance signals .

Q. What is the role of L-Alanine (3-13C) in studying the glucose-alanine cycle?

In hepatocytes, L-Alanine (3-13C) traces nitrogen transport from muscle to liver. The labeled C3 carbon is incorporated into hepatic glucose via gluconeogenesis, quantified using 13C-NMR or isotope ratio MS . This reveals flux rates and regulatory nodes in the cycle .

Advanced Research Questions

Q. How can L-Alanine (3-13C) resolve ambiguities in metabolic flux analysis (MFA) of amino acid pathways?

Compartmentalized labeling with L-Alanine (3-13C) distinguishes cytosolic vs. mitochondrial contributions to alanine metabolism. For example, in E. coli, 13C-labeling patterns in TCA cycle intermediates (via GC-MS) clarify whether alanine is derived from pyruvate transamination or degradation of other amino acids .

Q. What advanced NMR techniques utilize L-Alanine (3-13C) for protein structural studies?

  • Methyl-TROSY NMR: Incorporation of [2-2H,3-13C]-L-alanine into perdeuterated proteins (e.g., ClpP protease) resolves methyl group signals in large complexes (>300 kDa). Site-specific isotopic labeling (SSIL) enables assignment of flexible vs. rigid regions (e.g., active site vs. gating loops) .
  • MicroED with TAAM Refinement: 13C-labeled alanine crystals improve electron diffraction data quality. Transferable Aspherical Atom Models (TAAM) refine hydrogen bonding networks and charge density distributions in protein-ligand interactions .

Q. How does L-Alanine (3-13C) clarify enzyme mechanism ambiguities in biosynthetic pathways?

In Streptomyces antibiotic biosynthesis, feeding L-[3-13C,3,3,3-2H3]-alanine revealed racemase activity by retaining deuterium labels in D-alanine-derived products. Competitive incorporation assays (L- vs. D-alanine) confirmed no enantiomeric preference, ruling out dehydroalanine intermediates .

Q. What computational tools integrate 13C metabolic tracing data from L-Alanine (3-13C) studies?

  • Isotopomer Spectral Analysis (ISA): Models fractional 13C enrichment in downstream metabolites (e.g., glutamate, aspartate) to estimate pathway fluxes.
  • KEGG Pathway Mapping: Links labeled alanine to central carbon metabolism nodes, identifying bottlenecks in disease models (e.g., cancer cell glycolysis) .

Methodological Best Practices

  • Sample Preparation: For NMR, use D2O-based buffers and perdeuterated amino acids to minimize background signals .
  • Storage: Store L-Alanine (3-13C) at -20°C in anhydrous conditions to prevent isotopic exchange or degradation .
  • Data Validation: Cross-validate MS/NMR results with unlabeled controls and spike-in recovery experiments .

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